molecular formula C11H22N4.ClH<br>C11H23ClN4 B12665139 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride CAS No. 85631-73-8

5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride

Cat. No.: B12665139
CAS No.: 85631-73-8
M. Wt: 246.78 g/mol
InChI Key: NMJBSPACYAOHCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride typically involves the reaction of nonylamine with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with nonylamine under microwave irradiation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

    Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazoles and triazole-fused heterocycles .

Scientific Research Applications

5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various pharmacological effects. The compound may inhibit specific enzymes or proteins, thereby affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar compounds to 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride include other 1,2,4-triazole derivatives such as:

    5-Amino-1H-1,2,4-triazole: Known for its antimicrobial and anticancer activities.

    3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Used in the synthesis of bioactive triazole-fused heterocycles.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic material with heat-resistant properties

The uniqueness of this compound lies in its specific nonyl substituent, which may impart distinct chemical and biological properties compared to other triazole derivatives.

Properties

CAS No.

85631-73-8

Molecular Formula

C11H22N4.ClH
C11H23ClN4

Molecular Weight

246.78 g/mol

IUPAC Name

5-nonyl-1H-1,2,4-triazol-3-amine;hydrochloride

InChI

InChI=1S/C11H22N4.ClH/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10;/h2-9H2,1H3,(H3,12,13,14,15);1H

InChI Key

NMJBSPACYAOHCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC(=NN1)N.Cl

Origin of Product

United States

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